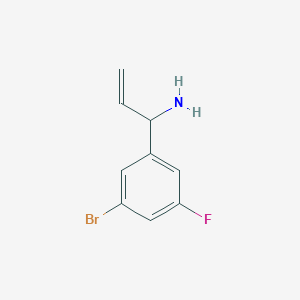

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine

Description

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine is a halogenated allylamine derivative featuring a bromo and fluoro substituent on the phenyl ring. Its molecular formula is C₉H₉BrFN, with a molecular weight of 230.08 g/mol.

Properties

Molecular Formula |

C9H9BrFN |

|---|---|

Molecular Weight |

230.08 g/mol |

IUPAC Name |

1-(3-bromo-5-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2 |

InChI Key |

NZYBLMSIHKTFRG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC(=CC(=C1)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Halogenation of the Aromatic Ring

- Starting from a phenyl precursor, regioselective bromination and fluorination are conducted to install bromine at the 3-position and fluorine at the 5-position on the phenyl ring.

- Typical reagents include brominating agents (e.g., N-bromosuccinimide or elemental bromine under controlled conditions) and fluorinating agents (e.g., Selectfluor or electrophilic fluorination reagents).

- Reaction conditions are optimized to avoid over-substitution and ensure selective halogenation at the desired positions, often involving temperature control and solvent choice.

Allylation to Introduce the Prop-2-en-1-yl Group

- The halogenated phenyl intermediate undergoes allylation, where the allyl group (prop-2-enyl) is introduced.

- This can be achieved via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Heck reaction or Suzuki coupling) using allyl halides or allylboronates.

- Catalysts such as palladium complexes or nickel catalysts may be employed to facilitate the coupling under mild conditions.

Amination to Form the Prop-2-en-1-amine Moiety

- The allylated intermediate is converted into the amine by amination.

- This can involve nucleophilic substitution of an allylic leaving group with ammonia or amine sources.

- Alternatively, reductive amination of an allylic aldehyde or ketone precursor with ammonia or primary amines using reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

- Reaction conditions typically include mild temperatures and solvents such as methanol or ethanol.

Purification and Characterization

- The crude product is purified by extraction, recrystallization, or chromatographic techniques (e.g., flash column chromatography).

- Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm structure and purity.

Representative Example Synthesis

While direct literature on 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine is limited, analogous syntheses of related compounds provide a reliable model:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Halogenation | Starting phenyl compound, N-bromosuccinimide, Selectfluor, solvent (e.g., acetonitrile), 0–25 °C | Selective bromination at 3-position and fluorination at 5-position | High regioselectivity achieved with controlled reagent addition |

| 2. Allylation | Halogenated phenyl intermediate, allyl bromide, Pd catalyst, base (e.g., triethylamine), solvent (e.g., DMF), 60–80 °C | Pd-catalyzed allylation to introduce prop-2-enyl group | Moderate to good yields (60–80%) reported in similar systems |

| 3. Amination | Allylated intermediate, ammonia or amine source, sodium borohydride or catalytic hydrogenation, methanol, room temperature to 60 °C | Conversion to allylamine via reductive amination or nucleophilic substitution | Yields typically 70–85% depending on conditions |

| 4. Purification | Extraction with organic solvents, recrystallization, chromatography | Isolation of pure this compound | Product characterized by NMR, MS, IR |

Analytical Data and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of the allylic protons and carbons, aromatic ring substitution pattern, and amine functionality.

- Mass Spectrometry (MS): Molecular ion peak at m/z consistent with molecular weight ~230 g/mol (C9H9BrFN).

- Infrared Spectroscopy (IR): Characteristic N–H stretching bands (~3300 cm^-1) and C=C stretching (~1600 cm^-1) confirm amine and alkene groups.

- Melting Point: Typically determined to assess purity; specific values depend on the exact isomer and preparation.

Summary Table: Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C9H9BrFN |

| Molecular Weight | 230.08 g/mol |

| Key Reagents | N-bromosuccinimide, Selectfluor, allyl bromide, Pd catalyst, ammonia, sodium borohydride |

| Solvents | Ethanol, methanol, DMF, acetonitrile |

| Reaction Times | Halogenation: 1–4 h; Allylation: 12–24 h; Amination: 12–24 h |

| Temperature Range | 0 °C to 80 °C depending on step |

| Typical Yields | 60–85% per step; overall yield optimized by purification |

| Characterization | ^1H NMR, ^13C NMR, MS, IR, melting point |

Research Findings and Optimization Notes

- The regioselective halogenation is critical for obtaining the correct substitution pattern on the phenyl ring, influencing the electronic properties of the final compound.

- Pd-catalyzed allylation is preferred for its mild conditions and good selectivity.

- Reductive amination methods provide efficient conversion to the allylamine, with sodium borohydride commonly used as a reducing agent.

- Purification via aqueous workup followed by organic extraction and chromatographic methods ensures high purity.

- Reaction monitoring by thin-layer chromatography (TLC) and NMR spectroscopy is essential to optimize reaction times and prevent side reactions.

- Analogous studies on related compounds suggest that reaction conditions can be fine-tuned to improve yields and selectivity, including solvent choice and catalyst loading.

Chemical Reactions Analysis

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.

Substitution: The bromine and fluorine atoms on the phenyl ring can undergo substitution reactions with nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of substituted derivatives.

Common Reagents and Conditions: Typical reagents include bases (e.g., NaOH, KOH), acids (e.g., HCl, H2SO4), and solvents (e.g., ethanol, methanol). Reaction conditions vary depending on the desired transformation.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Antibacterial Activity

Recent studies have investigated the antibacterial properties of α,β-unsaturated carbonyl compounds similar to 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine. Research employing computational chemistry tools such as molecular docking has identified potential protein targets, including DNA gyrase and dihydrofolate reductase, which are crucial for bacterial growth inhibition . This suggests that compounds with similar structures may offer new avenues for antibiotic development.

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological effects, particularly as a potential monoamine oxidase (MAO) inhibitor. In rodent models of depression, it has shown promising results by significantly reducing depressive-like behaviors when administered at specific dosages. This positions it as a candidate for further exploration in antidepressant development.

Cancer Research

Ongoing investigations are assessing the potential anticancer properties of this compound through its interactions with sigma receptors. These receptors are implicated in cancer cell proliferation, suggesting that this compound could play a role in developing new cancer therapies.

Neuropharmacological Study

A study evaluated the effects of this compound on behavior in rodent models of depression. The results indicated significant reductions in depressive-like behaviors at specific dosages, suggesting its potential as an antidepressant.

Enzyme Interaction Study

Research focused on the compound's inhibitory effects on monoamine oxidase revealed that it could be a potent MAO inhibitor. This finding warrants further exploration for its application in treating mood disorders.

Cancer Research

Studies are ongoing to assess the compound's anticancer potential through its interactions with sigma receptors linked to cancer cell proliferation. Initial findings suggest that further investigation could lead to promising therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its chemical structure and functional groups. The bromine and fluorine atoms on the phenyl ring play a crucial role in determining its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Phenyl Allylamines

1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine

- Molecular Formula : C₁₁H₁₅BrFN

- Implications : This modification may lower binding affinity to enzymes or receptors requiring flexible interactions .

1-(3-Chlorophenyl)prop-2-en-1-amine

- Molecular Formula : C₉H₁₀ClN

- Key Features : Replacing bromine and fluorine with chlorine alters halogen size and electronegativity. Chlorine’s intermediate size (vs. Br) and lower electron-withdrawing capacity (vs. F) may reduce target specificity.

- Activity : Chlorinated analogs are common in antimicrobial agents, but direct comparisons with bromo/fluoro derivatives are needed .

1-Phenylprop-2-en-1-amine

- Molecular Formula : C₉H₁₁N

- Key Features : Absence of halogen substituents simplifies the structure, likely diminishing electronic effects critical for binding to hydrophobic pockets in enzymes or receptors.

- Synthesis Relevance : Used in iridium-catalyzed allylation studies, highlighting the allylamine group’s versatility in organic synthesis .

Substituted Cyclic and Branched Analogs

1-(3-Bromo-5-fluorophenyl)cyclopropyl)methanamine

- Molecular Formula : C₁₀H₁₁BrFN

- Key Features : A cyclopropyl group replaces the allylamine chain, increasing rigidity. This may enhance stability but reduce conformational flexibility required for interactions with dynamic binding sites .

1-(3,3-Difluorocyclobutyl)prop-2-en-1-amine Hydrochloride

Trifluoromethyl and Hydroxyl Derivatives

1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Structure-Activity Relationships (SAR)

- Halogen Effects : Bromine’s bulkiness may enhance binding to hydrophobic pockets (e.g., in kinase inhibitors), while fluorine’s electronegativity improves metabolic stability and π-π stacking .

- Allylamine vs. Branched Chains : Allylamine’s conjugated double bond allows resonance stabilization, critical for covalent inhibition (e.g., in β-amidomethyl vinyl sulfones targeting Chikungunya virus protease) .

- Ring Substitutions : Cyclopropane or cyclobutane rings (e.g., in 1-(3-bromo-5-fluorophenyl)cyclopropyl)methanamine) reduce entropy penalties upon binding but may limit adaptability to diverse targets .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Halogens | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine | 230.08 | Br, F | Allylamine | Anticancer, enzyme inhibition |

| 1-(3-Chlorophenyl)prop-2-en-1-amine | 181.64 | Cl | Allylamine | Antimicrobial |

| 1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine | 260.15 | Br, F | Branched amine | Steric hindrance studies |

| 1-(3-Bromo-5-fluorophenyl)cyclopropyl)methanamine | 244.11 | Br, F | Cyclopropane | Rigid scaffold exploration |

Biological Activity

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine is a phenylpropylamine derivative characterized by its unique structure, which includes a prop-2-en-1-amine backbone and specific halogen substitutions (bromine and fluorine) on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a Michael acceptor, which allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor . This property enables the compound to react with nucleophiles in biological systems, potentially leading to modifications of proteins and enzymes, thereby altering their functions. The specific substitution pattern of bromine and fluorine enhances its binding affinity to certain molecular targets, making it a candidate for pharmacological studies.

Antibacterial Activity

Recent studies have explored the antibacterial properties of compounds similar to this compound. For instance, research on related α,β-unsaturated carbonyl compounds demonstrated significant antibacterial activity against various bacterial strains. Molecular docking analyses indicated that these compounds could effectively bind to key target proteins such as DNA gyrase and dihydrofolate reductase (DHFR) .

Comparative Study of Antibacterial Activity

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Proteins | Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | >100 µg/mL | DHFR, DHSS | -7.07, -7.05 |

| CY3 (related compound) | >50 µg/mL | DHFR, DHSS | -7.07, -7.05 |

This table illustrates the comparative antibacterial efficacy of this compound against similar compounds, highlighting its potential in therapeutic applications.

Antifungal Activity

In addition to antibacterial properties, studies have suggested that compounds in this class may also exhibit antifungal activity. The MIC values for antifungal activity were reported at >50 µg/mL against various strains, indicating moderate effectiveness .

Interaction Studies

Interaction studies utilizing molecular docking techniques such as AutoDock and Vina have been essential in elucidating the binding interactions between this compound and its target proteins. These analyses help establish the mechanism of action and potential therapeutic applications of the compound .

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between 3-bromo-5-fluorobenzaldehyde and allylamine under basic conditions. The reaction is performed in solvents like ethanol or methanol at elevated temperatures to ensure complete conversion. Purification methods such as recrystallization or column chromatography are often employed to isolate the desired product with high purity.

ADMET Properties

The ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound have been evaluated using computational tools. These analyses indicate favorable oral bioavailability and potential for crossing the blood-brain barrier (BBB), which is crucial for central nervous system-targeting drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.